
4-Fluoro-6-methoxyindole-3-carboxylic acid
Übersicht
Beschreibung
4-Fluoro-6-methoxyindole-3-carboxylic acid (FMO3) is a naturally occurring compound that has been studied extensively in recent years due to its potential as a therapeutic agent. It is a member of the indole-3-carboxylic acid family and is found in several plants, fungi, and bacteria. FMO3 has a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-6-methoxyindole-3-carboxylic acid has been studied extensively for its potential therapeutic applications. It has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, 4-Fluoro-6-methoxyindole-3-carboxylic acid has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has been used in research studies to investigate the mechanisms of action of various drugs, as well as to assess the efficacy of cancer treatments.
Wirkmechanismus
4-Fluoro-6-methoxyindole-3-carboxylic acid has been shown to interact with several proteins, including the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that are involved in inflammation and pain. 4-Fluoro-6-methoxyindole-3-carboxylic acid has been shown to inhibit the activity of COX-2, leading to reduced inflammation and pain. In addition, 4-Fluoro-6-methoxyindole-3-carboxylic acid has been shown to inhibit the activity of several other enzymes, including tyrosine kinase and cyclin-dependent kinase, which are involved in the regulation of cell growth and division. This suggests that 4-Fluoro-6-methoxyindole-3-carboxylic acid may also have anticancer properties.
Biochemical and Physiological Effects
4-Fluoro-6-methoxyindole-3-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and oxidative stress. In addition, 4-Fluoro-6-methoxyindole-3-carboxylic acid has been shown to have anticancer properties by inhibiting the activity of several proteins involved in the regulation of cell growth and division. Furthermore, 4-Fluoro-6-methoxyindole-3-carboxylic acid has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-Fluoro-6-methoxyindole-3-carboxylic acid is a relatively stable compound that is easy to synthesize and purify. It has a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, it is important to note that 4-Fluoro-6-methoxyindole-3-carboxylic acid is a relatively new compound and its long-term effects are not yet known. Furthermore, 4-Fluoro-6-methoxyindole-3-carboxylic acid is a relatively expensive compound, which may limit its use in research studies.
Zukünftige Richtungen
4-Fluoro-6-methoxyindole-3-carboxylic acid has a wide range of biological activities and has been studied extensively for its potential therapeutic applications. However, there is still much to be learned about 4-Fluoro-6-methoxyindole-3-carboxylic acid and its potential applications. Future research should focus on further elucidating the mechanisms of action of 4-Fluoro-6-methoxyindole-3-carboxylic acid and its effects on various disease states. In addition, further research should be conducted to assess the safety and efficacy of 4-Fluoro-6-methoxyindole-3-carboxylic acid for clinical use. Furthermore, further research should be conducted to assess the potential of 4-Fluoro-6-methoxyindole-3-carboxylic acid as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.
Eigenschaften
IUPAC Name |
4-fluoro-6-methoxy-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-15-5-2-7(11)9-6(10(13)14)4-12-8(9)3-5/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUHBWYQNPOXEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)F)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



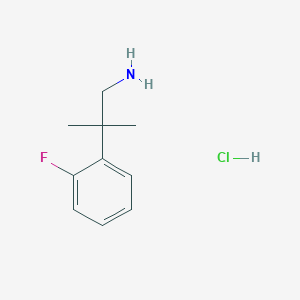


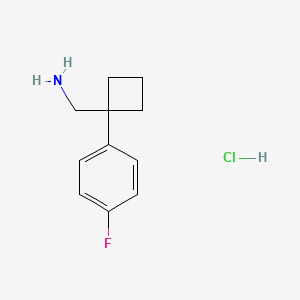
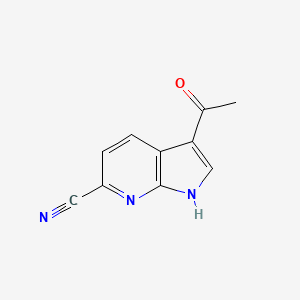
![1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea](/img/structure/B1446450.png)
![3-(Furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1446452.png)
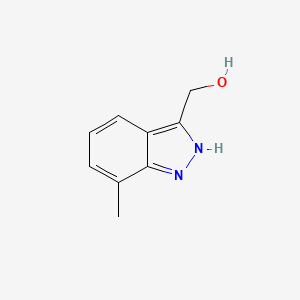
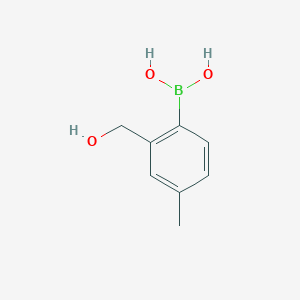
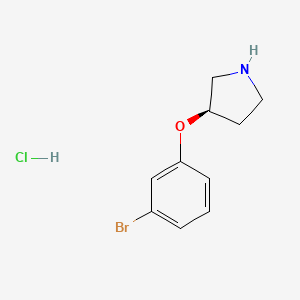
![Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1446458.png)

![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1446463.png)
